Fmoc-Thr-OPac, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

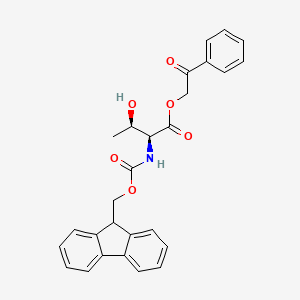

Fmoc-Thr-OPac, also known as N-Fmoc-L-threonine phenacyl ester, is a compound used in peptide synthesis . It has a molecular weight of 459.2 and a molecular formula of C27H25NO6 .

Synthesis Analysis

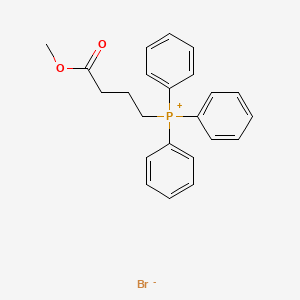

Fmoc-Thr-OPac is a building block in the Fmoc solid-phase peptide synthesis (SPPS) method . Fmoc SPPS is the preferred method for peptide synthesis due to the availability of high-quality Fmoc building blocks at a low cost . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

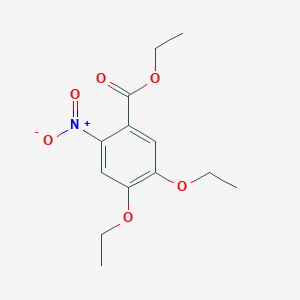

Molecular Structure Analysis

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Chemical Reactions Analysis

Fmoc-Thr-OPac is used in the synthesis of peptides . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical and Chemical Properties Analysis

Fmoc-Thr-OPac has a molecular weight of 459.2 and a molecular formula of C27H25NO6 . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Derivatization for Amino Acids Analysis

The advancement in derivatization techniques for amino acids analysis emphasizes the application of the fluorenylmethyloxycarbonyl (FMOC) chloride reagents. These protocols are integral for high-performance liquid chromatographic analysis, highlighting the FMOC's utility in enhancing the sensitivity and specificity of amino acids detection. This method is crucial for understanding amino acid composition and concentration in various samples, offering insights into biochemical pathways and metabolic disorders (Molnár-Perl, 2011).

Surface Functionalization of Silica Nanoparticles

The fluorescent quantification of amino groups on silica nanoparticle surfaces using FMOC-Cl demonstrates its role in nanotechnology, particularly in the modification and functionalization of nanomaterials. This method allows for the precise determination of amino group density, which is critical for the subsequent conjugation of biomolecules to the nanoparticle surface. Such functionalization has vast implications in drug delivery, biosensing, and nanomedicine (Chen & Zhang, 2011).

Peptide Synthesis and Drug Delivery

Fmoc-modified amino acids and short peptides have emerged as vital building blocks for the fabrication of functional materials due to their self-assembly capabilities. These bio-inspired materials find applications in cell cultivation, drug delivery, and therapeutic interventions. The inherent properties of FMOC-modified compounds, such as hydrophobicity and aromaticity, facilitate the formation of nanostructures and hydrogels, paving the way for novel drug delivery systems and biomaterials (Tao et al., 2016).

Enhancing Synthetic Methodologies

The design and synthesis of Fmoc-Thr[PO(OH)(OPOM)] illustrate the importance of FMOC in improving peptide synthesis methodologies. This approach enables the incorporation of phosphothreonine into peptides, providing a tool for exploring phosphorylation's role in protein function and signaling pathways. Such advancements contribute to the development of peptide-based therapeutics and the study of protein interactions (Qian et al., 2014).

Biocompatibility Evaluation

The evaluation of novel peptide hydrogels for biocompatibility, particularly those containing an FMOC group, showcases the potential of FMOC-modified peptides in biomedical applications. The ability of these hydrogels to form stable, biocompatible matrices suitable for drug delivery emphasizes the role of FMOC in developing materials for ophthalmological treatments and other medical interventions (Liang et al., 2010).

Mechanism of Action

Target of Action

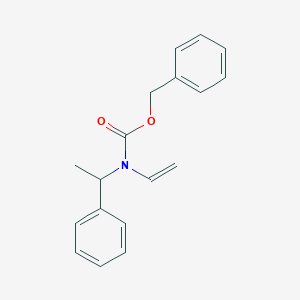

Fmoc-Thr-OPac, also known as Fmoc-O-tert-butyl-L-threonine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Thr-OPac is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Thr-OPac plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of Fmoc-Thr-OPac’s action is the protection of the amine group during peptide synthesis, allowing for the successful assembly of peptides . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of Fmoc-Thr-OPac is highly dependent on the environment in which it is used. In peptide synthesis, the pH, temperature, and solvent can all influence the efficacy of the Fmoc group as a protecting group . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction conditions is necessary to ensure the successful use of Fmoc-Thr-OPac in peptide synthesis.

Safety and Hazards

Future Directions

Recent advances in Fmoc SPPS technology have led to improvements in peptide quality, synthesis time, and novel synthetic targets . An optimized Fmoc-removal strategy has been reported that can minimize both the traceless and ordinary diketopiperazine formation in SPPS . This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .

Biochemical Analysis

Biochemical Properties

Fmoc-Thr-OPac plays a role in biochemical reactions as a building block in the fabrication of functional materials . The Fmoc moiety promotes the association of building blocks due to its inherent hydrophobicity and aromaticity

Molecular Mechanism

The molecular mechanism of Fmoc-Thr-OPac is primarily related to its role as a protecting group in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

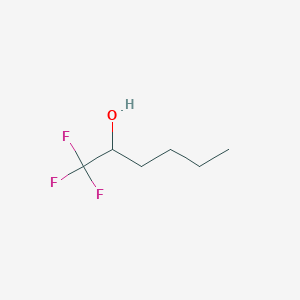

Temporal Effects in Laboratory Settings

It is known that the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and has a strong absorbance in the ultraviolet region .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Fmoc-Thr-OPac in animal models. A study on a novel Fluorenylmethoxycarbonyl- Phenylalanine antimicrobial agent showed that intra-peritoneal administration of Fmoc-F is well tolerated by BALB/c mice .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Properties

IUPAC Name |

phenacyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSCFYIUFWADFU-NSYGIPOTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.